molecular formula C28F20S3 B12573017 2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene CAS No. 602302-48-7

2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene

Cat. No.: B12573017
CAS No.: 602302-48-7
M. Wt: 812.5 g/mol
InChI Key: WVPZIVBVGJESMM-UHFFFAOYSA-N
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Description

2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene is a highly fluorinated thiophene derivative This compound is notable for its unique structural features, which include multiple pentafluorophenyl groups and sulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene typically involves the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Pentafluorophenyl Groups: Pentafluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and specific solvents to facilitate the reaction.

    Addition of Sulfanyl Groups: The sulfanyl groups are added through thiolation reactions, which may involve the use of thiolating agents and catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to ensure high purity and yield, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.

    Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Medicine: Investigated for its potential use in drug design, particularly for creating compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene involves its interaction with various molecular targets. The pentafluorophenyl groups enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity to specific targets. The sulfanyl groups may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Bis(pentafluorophenyl)zinc: Another fluorinated compound with similar structural features but different reactivity and applications.

    Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane: Shares the pentafluorophenyl groups but has a different core structure, leading to distinct chemical properties.

Uniqueness

2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene is unique due to the combination of its thiophene core and multiple pentafluorophenyl and sulfanyl groups. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

602302-48-7

Molecular Formula

C28F20S3

Molecular Weight

812.5 g/mol

IUPAC Name

2,5-bis(2,3,4,5,6-pentafluorophenyl)-3,4-bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]thiophene

InChI

InChI=1S/C28F20S3/c29-3-1(4(30)8(34)11(37)7(3)33)23-27(50-25-19(45)15(41)13(39)16(42)20(25)46)28(51-26-21(47)17(43)14(40)18(44)22(26)48)24(49-23)2-5(31)9(35)12(38)10(36)6(2)32

InChI Key

WVPZIVBVGJESMM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)SC5=C(C(=C(C(=C5F)F)F)F)F

Origin of Product

United States

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